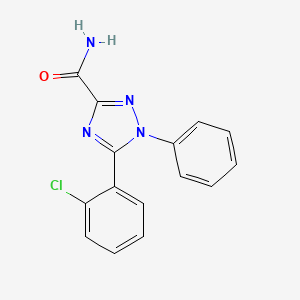
5-(2-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorophenyl group and a phenyl group attached to the triazole ring
準備方法
The synthesis of 5-(2-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired triazole compound . Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.
化学反応の分析
5-(2-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or chlorophenyl rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Cyclization: The triazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new synthetic methodologies and as a precursor for other heterocyclic compounds.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. It may exhibit antimicrobial, antifungal, or antiviral properties.
Medicine: The compound is explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, or antidiabetic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
作用機序
The mechanism of action of 5-(2-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
5-(2-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide: This compound has a similar structure but with the chlorine atom positioned differently on the phenyl ring. It may exhibit different chemical and biological properties due to this structural variation.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound features a dichlorobenzamide structure and may have different reactivity and applications compared to the triazole compound.
Indole derivatives: Compounds containing the indole nucleus may share some biological activities with triazole derivatives but differ in their chemical structure and reactivity.
The uniqueness of this compound lies in its specific triazole ring structure and the presence of both chlorophenyl and phenyl groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
89010-22-0 |
|---|---|
分子式 |
C15H11ClN4O |
分子量 |
298.73 g/mol |
IUPAC名 |
5-(2-chlorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C15H11ClN4O/c16-12-9-5-4-8-11(12)15-18-14(13(17)21)19-20(15)10-6-2-1-3-7-10/h1-9H,(H2,17,21) |
InChIキー |
GQUAYOWYXNSJHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)C(=O)N)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















